3-[(2,4-Dichlorophenyl)amino]cyclohex-2-en-1-one
Description
3-[(2,4-Dichlorophenyl)amino]cyclohex-2-en-1-one is a chemical compound with the molecular formula C12H11Cl2NO and a molecular weight of 256.13 g/mol . This compound is characterized by the presence of a cyclohexenone ring substituted with a 2,4-dichlorophenylamino group. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
3-(2,4-dichloroanilino)cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO/c13-8-4-5-12(11(14)6-8)15-9-2-1-3-10(16)7-9/h4-7,15H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERMFKSYMXOKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701236645 | |
| Record name | 3-[(2,4-Dichlorophenyl)amino]-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701236645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145657-30-3 | |
| Record name | 3-[(2,4-Dichlorophenyl)amino]-2-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145657-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2,4-Dichlorophenyl)amino]-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701236645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dichlorophenyl)amino]cyclohex-2-en-1-one typically involves the reaction of 2,4-dichloroaniline with cyclohex-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reactants are combined in large reactors under controlled temperature and pressure conditions. The product is then purified using standard separation techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichlorophenyl)amino]cyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
3-[(2,4-Dichlorophenyl)amino]cyclohex-2-en-1-one is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorophenyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-[(2,4-Dichlorophenyl)amino]cyclohex-2-en-1-one include:
- 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one
- 3-[(2,5-Dichlorophenyl)amino]cyclohex-2-en-1-one
Uniqueness
What sets this compound apart from its similar compounds is its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at the 2 and 4 positions may confer unique properties that are not observed in other isomers .
Biological Activity
3-[(2,4-Dichlorophenyl)amino]cyclohex-2-en-1-one, also known by its CAS number 145657-30-3, is a compound of interest due to its potential biological activities. This article reviews its pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
The molecular formula of this compound is C₁₂H₁₁Cl₂NO. It has been characterized as an irritant and is primarily used in research settings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁Cl₂NO |
| Molecular Weight | 256.13 g/mol |
| CAS Number | 145657-30-3 |
| Hazard Classification | Irritant |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Study: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 12 µM, indicating potent cytotoxicity.
Anti-inflammatory Effects
Additionally, this compound has shown promising anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Table: Anti-inflammatory Activity
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 45 |
| IL-6 | 120 | 30 |
The biological activity of this compound is thought to be mediated through several pathways:
- Caspase Activation : The compound activates caspases involved in the apoptotic pathway.
- NLRP3 Inflammasome Inhibition : It may inhibit the NLRP3 inflammasome, reducing neuroinflammation and tissue damage.
- Reactive Oxygen Species (ROS) Modulation : The compound has been shown to modulate ROS levels, which are crucial in cellular signaling and apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
